N-Methylmorpholine hydrochloride

Catalog No.
S613953
CAS No.
3651-67-0
M.F
C5H12ClNO
M. Wt
137.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylmorpholine hydrochloride

CAS Number

3651-67-0

Product Name

N-Methylmorpholine hydrochloride

IUPAC Name

4-methylmorpholine;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

InChI

InChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H

InChI Key

BTJRKNUKPQBLAL-UHFFFAOYSA-N

SMILES

CN1CCOCC1.Cl

Synonyms

4-methylmorpholine, 4-methylmorpholine hydrobromide, 4-methylmorpholine hydrochloride, 4-methylmorpholine sulfite (1:1), N-methylmorpholine

Canonical SMILES

CN1CCOCC1.Cl

Organic Synthesis:

  • Catalyst: N-MMH acts as a versatile base catalyst in numerous organic reactions. Its ability to accept protons makes it useful for deprotonation steps in syntheses like aldol condensations and Michael additions [].
  • Intermediate: N-MMH serves as a building block or intermediate for the production of complex organic molecules, including pharmaceuticals, fine chemicals, and other research materials [].

Corrosion Inhibition:

  • Studies suggest N-MMH can act as a corrosion inhibitor for metals like mild steel in acidic environments. Its mechanism involves forming a protective film on the metal surface, hindering the corrosion process.

Polymer Chemistry:

  • Curing Agent: N-MMH finds use as a curing agent in epoxy resin systems. It reacts with epoxy groups to promote crosslinking and hardening of the resin.
  • Monomer Synthesis: N-MMH can be employed as a starting material for the synthesis of certain polymerizable monomers, expanding the range of functional polymers researchers can create.

Other Research Applications:

  • N-MMH's hygroscopic nature (readily absorbs moisture) makes it useful as a desiccant in some scientific experiments requiring a dry environment [].
  • Due to its solubility properties, N-MMH can be used as a solvent or reaction medium in specific research applications [].

N-Methylmorpholine hydrochloride is a chemical compound with the formula C5_5H12_{12}ClNO. It is a colorless to pale yellow liquid that is soluble in water and polar organic solvents. This compound is a derivative of N-methylmorpholine, which itself is produced from the reaction of methylamine and diethylene glycol, as well as through hydrogenolysis of N-formylmorpholine . N-Methylmorpholine hydrochloride serves as a versatile reagent in organic synthesis, often utilized for its ability to act as a base catalyst in various

NMM-HCl presents several safety concerns:

  • Skin and Eye Irritation: Contact with NMM-HCl can cause irritation to the skin and eyes.
  • Respiratory Irritation: Inhalation of NMM-HCl may irritate the respiratory tract.
  • Harmful if Swallowed: Ingestion of NMM-HCl can be harmful.
  • Flammability: NMM-HCl is a flammable solid.
Due to its amine functional group. It can undergo protonation, nucleophilic substitution, and acylation reactions. For instance, it can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-nitrogen bonds. Additionally, it can be converted back to its base form, N-methylmorpholine, through deprotonation when treated with strong bases .

Several methods exist for synthesizing N-methylmorpholine hydrochloride:

  • Direct Reaction: The simplest method involves reacting methylamine with diethylene glycol under controlled conditions to yield N-methylmorpholine, which can then be converted to its hydrochloride form by treatment with hydrochloric acid .
  • Hydrogenolysis: This method involves hydrogenating N-formylmorpholine in the presence of catalysts to produce N-methylmorpholine, which can subsequently be converted into the hydrochloride salt .
  • Ammonium Salt Exchange: In this process, N-methyldiethanolamine is reacted with sulfuric acid followed by an ammonium salt transfer reaction to yield free N-methylmorpholine, which can then be converted into its hydrochloride form .

N-Methylmorpholine hydrochloride finds extensive applications across various fields:

  • Organic Synthesis: It acts as a reagent for synthesizing complex organic molecules.
  • Polyurethane Production: Utilized as a base catalyst in the formation of polyurethanes.
  • Pharmaceuticals: Serves as an intermediate in drug synthesis.
  • Solvent: Functions as a solvent for cellulose and other polymers in processes like the lyocell process for producing regenerated fibers .

N-Methylmorpholine hydrochloride has been studied for its interactions with various chemical compounds and biological systems. Its role as a co-oxidant in transition metal-catalyzed reactions is notable; it enhances the efficiency of oxidation processes involving metals such as osmium and ruthenium . Furthermore, studies have indicated that it may interact with cellular components due to its amine nature, although detailed biological interaction studies are still needed.

Several compounds share structural or functional similarities with N-methylmorpholine hydrochloride. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
MorpholineCyclic amineMore basic than N-methylmorpholine; used widely as a solvent.
N-Methylmorpholine N-OxideOxidized derivativeActs as a powerful oxidant; used in cellulose dissolution.
DiethanolamineAliphatic amineUsed primarily in surfactants and corrosion inhibitors; less cyclic character.
1-MethylpiperidineCyclic amineMore basic; used in medicinal chemistry for drug design.

N-Methylmorpholine hydrochloride is unique due to its specific role in polymer chemistry and organic synthesis, where it acts effectively as both a solvent and catalyst.

Molecular Formula and Mass Specifications

N-Methylmorpholine hydrochloride exhibits a well-defined molecular composition with the empirical formula C₅H₁₂ClNO [1] [15]. The compound possesses a molecular weight of 137.61 grams per mole, establishing it as a relatively small organic molecule within the morpholine derivative family [1] [5] [15]. The Chemical Abstracts Service has assigned the unique registry number 3651-67-0 to this compound, facilitating its identification across scientific databases and commercial applications [1] [8] [15].

The molecular structure represents the hydrochloride salt form of 4-methylmorpholine, where the nitrogen atom of the morpholine ring has been protonated and paired with a chloride anion [15] [18]. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as hydrogen 4-methylmorpholine chloride [15]. The InChI key identifier BTJRKNUKPQBLAL-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications [15] [18].

PropertyValueSource Reference
Molecular FormulaC₅H₁₂ClNOChemical databases [1]
Molecular Weight (g/mol)137.61Multiple suppliers [15]
CAS Registry Number3651-67-0Registry databases [8]
IUPAC Namehydrogen 4-methylmorpholine chlorideIUPAC nomenclature [15]
InChI KeyBTJRKNUKPQBLAL-UHFFFAOYSA-NChemical identifiers [15]
SMILES[H+].[Cl-].CN1CCOCC1Chemical structure [15]

The compound exhibits characteristic physical properties as a hygroscopic powder with coloration ranging from white to yellow [15]. Melting point determinations have consistently established a range of 203-211°C, indicating good thermal stability under standard conditions [5] [8] [15]. The density has been measured at 0.931 g/cm³, reflecting the compact molecular packing within the crystalline structure [5].

Structural Characteristics

The structural foundation of N-Methylmorpholine hydrochloride centers on the morpholine heterocyclic ring system, which constitutes a six-membered saturated ring containing both nitrogen and oxygen heteroatoms [24]. This heterocycle features both amine and ether functional groups within a single molecular framework, creating unique electronic and steric properties [24]. The morpholine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings [10] [13] [21].

Detailed structural analysis reveals that the morpholine ring exists predominantly in the chair conformation with specific orientational preferences for substituents [9] [10]. Research has demonstrated that the nitrogen-methyl group preferentially occupies the equatorial position within the chair conformation, minimizing steric interactions and achieving optimal electronic stabilization [9]. The chair conformation exhibits puckering parameters that indicate significant deviation from planarity, with the oxygen and nitrogen atoms positioned above and below the mean plane formed by the four carbon atoms [13].

Crystallographic investigations of related morpholine compounds have established that the morpholine ring maintains consistent geometric parameters across various derivatives [13] [14] [20]. The least-squares plane formed by the four carbon atoms of the morpholine ring typically shows mean deviations of approximately 0.013 Angstroms, while the oxygen and nitrogen atoms are displaced by approximately 0.67 and 0.65 Angstroms respectively above and below this plane [13].

The six-membered saturated ring contains two two-carbon units bridged by the nitrogen and oxygen heteroatoms [24]. The presence of the oxygen atom within the ring structure significantly influences the electronic properties, withdrawing electron density and reducing the nucleophilic character compared to typical secondary amines [24]. This electronic effect contributes to the compound's reduced reactivity relative to other amine derivatives.

Stereochemical Considerations

The stereochemical analysis of N-Methylmorpholine hydrochloride requires examination of the conformational preferences and spatial arrangements within the morpholine ring system [9] [10] [21]. Computational studies have identified multiple conformational states for morpholine-containing compounds, with chair and twisted boat forms representing the primary conformational families [10]. The chair conformation demonstrates significantly higher thermodynamic stability, with stabilization energies of approximately 25.06 kilojoules per mole compared to skew-boat alternatives [21].

Within the chair conformation, the nitrogen substituent can adopt either axial or equatorial orientations [9] [10] [21]. Extensive nuclear magnetic resonance studies have established that the N-methyl group exhibits a strong preference for the equatorial configuration [9]. This stereochemical preference results from minimization of 1,3-diaxial interactions and optimization of orbital overlap patterns within the heterocyclic framework.

The equatorial chair conformation has been confirmed as the most stable arrangement through both experimental spectroscopic evidence and theoretical calculations [21]. Infrared spectroscopy coupled with vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has provided definitive confirmation of the equatorial preference in gas-phase neutral morpholine derivatives [21]. These findings establish that conformational equilibria strongly favor the equatorial-chair structure under standard conditions.

Theoretical calculations employing density functional theory methods have revealed that four primary conformers exist with relative energy relationships of Chair-Equatorial < Chair-Axial << Twisted boat-Axial < Twisted boat-Equatorial [10]. The energy differences between conformational states are substantial enough to ensure predominance of the chair-equatorial form under ambient conditions.

Comparative Structural Analysis with Related Morpholine Derivatives

Comparative structural analysis reveals significant differences between N-Methylmorpholine hydrochloride and related heterocyclic compounds within the morpholine family [16] [24]. The parent morpholine compound (C₄H₉NO) exhibits a molecular weight of 87.12 grams per mole and maintains liquid state characteristics at ambient temperature [16]. In contrast, the N-methyl derivative hydrochloride salt demonstrates enhanced molecular weight (137.61 g/mol) and solid-state properties due to ionic interactions [1] [5].

The free base form of N-methylmorpholine (C₅H₁₁NO) possesses a molecular weight of 101.15 grams per mole and exhibits significantly different physical properties compared to its hydrochloride salt [3] [19]. The free base maintains liquid characteristics with a melting point of -66.1°C and boiling point range of 115-116°C [19]. Salt formation dramatically alters these physical parameters, elevating the melting point to 203-211°C and converting the compound to a crystalline solid [5] [15].

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateMelting Point (°C)Boiling Point (°C)
N-Methylmorpholine (free base)C₅H₁₁NO101.15Liquid-66.1 [19]115-116 [19]
N-Methylmorpholine hydrochlorideC₅H₁₂ClNO137.61Solid powder203-211 [15]114.1 [5]
Morpholine (parent)C₄H₉NO87.12Liquid-5 [16]128.9 [16]

Structural comparison with the parent morpholine reveals that N-methylation introduces minimal perturbation to the fundamental ring geometry while significantly altering electronic properties [9] [24]. The basic nature of morpholine, characterized by a conjugate acid pKa of approximately 8, undergoes modification upon N-methylation and subsequent salt formation [24]. The hydrochloride salt formation neutralizes the basic nitrogen center, eliminating the nucleophilic character associated with the free amine.

Ring strain analysis indicates that morpholine derivatives maintain relatively low strain energies compared to smaller cyclic systems [23] [24]. The six-membered ring structure allows for conformational flexibility that effectively relieves potential angle strain and torsional strain [21] [24]. This structural characteristic contributes to the stability and prevalence of morpholine-containing compounds in both synthetic and natural systems.

Thermal Properties and Melting Point (207-211°C)

N-Methylmorpholine hydrochloride exhibits well-defined thermal characteristics that are critical for its handling and application. The compound demonstrates a melting point range of 203-211°C [1] [2] [3], with the most commonly reported range being 207-211°C [1]. This relatively high melting point indicates substantial intermolecular forces within the crystalline structure, primarily resulting from ionic interactions between the protonated morpholine nitrogen and the chloride anion.

The thermal stability of N-Methylmorpholine hydrochloride extends up to its melting point, beyond which thermal decomposition occurs [4]. During decomposition, the compound releases hydrogen chloride, nitrogen oxides, and various carbon-containing compounds [4], indicating the breakdown of both the organic morpholine ring structure and the ionic chloride component. This decomposition pattern is characteristic of amine hydrochloride salts, where the acidic hydrogen chloride component volatilizes first, followed by degradation of the organic amine structure.

Solubility Parameters

The solubility characteristics of N-Methylmorpholine hydrochloride demonstrate its high compatibility with polar solvents. The compound exhibits excellent solubility in water [6], forming clear aqueous solutions readily. This high aqueous solubility results from the ionic nature of the hydrochloride salt, which allows for favorable hydration of both the protonated amine cation and the chloride anion.

In addition to aqueous systems, N-Methylmorpholine hydrochloride shows good solubility in methanol and ethanol , indicating compatibility with polar protic solvents. The compound also demonstrates solubility in various polar organic solvents [6], though specific quantitative data for individual solvents requires further investigation. The overall solubility profile reflects the compound's ionic character and the presence of both hydrophilic and lipophilic regions within the molecular structure.

Solvent TypeSolubilityNotes
WaterHighly soluble [6]Forms clear solutions readily
MethanolSoluble Compatible with alcohol solvents
EthanolSoluble Compatible with alcohol solvents
Polar organic solventsSoluble [6]Based on structural characteristics

Hygroscopic Behavior

N-Methylmorpholine hydrochloride exhibits pronounced hygroscopic properties [1], appearing as a hygroscopic powder in its solid state. This characteristic indicates the compound's strong affinity for atmospheric moisture, necessitating careful storage considerations to maintain chemical and physical integrity.

The hygroscopic nature results from the ionic structure of the hydrochloride salt, where both the protonated amine cation and chloride anion can form hydrogen bonds with water molecules. This moisture absorption can lead to physical changes in the solid material, including potential deliquescence under high humidity conditions. Consequently, the compound requires storage in inert atmosphere conditions at room temperature [2] [7] with appropriate moisture protection measures.

Chemical Reactivity

Acid-Base Properties

N-Methylmorpholine hydrochloride functions as the hydrochloride salt of a tertiary amine [1] [8], exhibiting distinct acid-base characteristics. The parent compound, N-methylmorpholine, demonstrates a pKa value of 7.38 at 25°C [9] [10] [11], indicating moderate basicity. In aqueous solution at concentrations of 50 g/L and 20°C, the parent compound exhibits a pH of 10.6 [9] [10] [11], confirming its basic nature.

The hydrochloride salt formation significantly alters these acid-base properties. Upon protonation, the nitrogen atom in the morpholine ring becomes quaternary, eliminating the basic character and creating a stable ionic compound. This transformation is reversible under appropriate conditions, allowing for potential conversion back to the free base through treatment with strong bases.

Oxidation-Reduction Behavior

The oxidation-reduction characteristics of N-Methylmorpholine hydrochloride are primarily governed by the susceptibility of the tertiary amine functionality to oxidation [12] [13] [14]. The compound can undergo oxidation to form the corresponding N-oxide derivative, specifically N-methylmorpholine N-oxide, which represents a significant transformation in both chemical and physical properties.

This oxidation process typically requires the presence of hydrogen peroxide or other oxidizing agents [12], and can proceed under controlled conditions to yield the N-oxide with high selectivity. The oxidation reaction is pH-dependent [15], with optimal conditions typically maintained between pH 6.0 to 9.0 for maximum efficiency. The reverse process, reduction of the N-oxide back to the parent amine, is also possible under appropriate reducing conditions.

Nucleophilic and Electrophilic Sites

The molecular structure of N-Methylmorpholine hydrochloride contains distinct reactive sites that participate in various chemical transformations. The nitrogen atom within the morpholine ring serves as the primary nucleophilic center [16] [17] [18], although its nucleophilicity is significantly reduced in the protonated hydrochloride form compared to the free base.

In the hydrochloride salt, the protonated nitrogen functions as an electrophilic site [16] [17] [19], capable of participating in reactions where the positive charge facilitates interactions with electron-rich species. This dual character allows the compound to engage in various chemical processes, including nucleophilic substitution reactions, coordination with metal centers, and participation in acid-base equilibria.

The nucleophilic parameter (sN) for N-methylmorpholine has been determined to be 0.52 in both acetonitrile and dichloromethane [18], providing quantitative insight into its reactivity profile in different solvent systems.

Stability and Degradation Kinetics

N-Methylmorpholine hydrochloride demonstrates excellent stability under normal storage and handling conditions [2] [4]. The compound remains stable at room temperature when stored in closed containers [4], indicating robust chemical integrity under typical laboratory and industrial conditions.

Thermal degradation becomes significant at the melting point range (203-211°C) [4], where the compound undergoes decomposition to produce hydrogen chloride, nitrogen oxides, carbon monoxide, and other carbon-containing compounds [4]. This decomposition follows typical patterns observed for amine hydrochloride salts, with initial release of hydrogen chloride followed by fragmentation of the organic component.

The compound exhibits incompatibility with strong oxidizing agents [4], which can accelerate degradation processes and potentially lead to vigorous reactions. Moisture sensitivity due to hygroscopic behavior [1] [2] represents another stability consideration, requiring appropriate storage measures to prevent hydrolysis and physical changes.

Stability AspectCharacteristicsRecommendations
Thermal StabilityStable to 203-211°C [4]Avoid excessive heating
Chemical StabilityStable under normal conditions [4]Store in closed containers
Moisture SensitivityHygroscopic [1] [2]Use inert atmosphere storage
Light SensitivityShould be protected [20]Store in dark conditions

Solution-Phase Behavior

The solution-phase behavior of N-Methylmorpholine hydrochloride is characterized by excellent dissolution characteristics in polar solvents and stable solution formation. In aqueous systems, the compound readily forms clear, stable solutions [6] with high concentration capability due to the ionic nature of the hydrochloride salt.

pH adjustment capabilities represent a significant aspect of solution-phase behavior. Solutions can be prepared with controlled pH values through addition of hydrochloric acid [21], allowing for fine-tuning of solution characteristics for specific applications. This pH control is particularly important in biological and synthetic applications where precise acidity levels are required.

The compound demonstrates excellent compatibility with buffer systems [21], including N-methylmorpholine buffers (pH 7.0-8.0) and other biologically relevant buffer systems. This compatibility extends the utility of the compound in various analytical and preparative applications where controlled pH environments are essential.

Related CAS

109-02-4 (Parent)

Other CAS

3651-67-0

Dates

Modify: 2023-08-15

Explore Compound Types